molecular formula C15H19NO3S B5282397 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5282397
M. Wt: 293.4 g/mol
InChI Key: VJHSXLFZVXIECZ-UHFFFAOYSA-N
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Description

3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclo[222]octane core and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[222]octane-2-carboxylic acid typically involves multiple steps One common method starts with the preparation of the bicyclo[22The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Uniqueness

Compared to similar compounds, 3-[(Thiophen-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid stands out due to its unique bicyclo[2.2.2]octane core, which provides distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

3-(thiophen-2-ylmethylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-14(16-8-11-2-1-7-20-11)12-9-3-5-10(6-4-9)13(12)15(18)19/h1-2,7,9-10,12-13H,3-6,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHSXLFZVXIECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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